molecular formula C20H16F3NO2 B2718607 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide CAS No. 1351648-48-0

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide

Cat. No. B2718607
CAS RN: 1351648-48-0
M. Wt: 359.348
InChI Key: YWKSSEIJOHNRGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, but the exact synthesis process for “N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide” is not specified in the available resources.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the available resources .

Scientific Research Applications

Alzheimer's Disease Research

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide derivatives are used in Alzheimer's disease research. For example, a study by Shoghi-Jadid et al. (2002) involved using a derivative, [18F]FDDNP, with positron emission tomography (PET) to localize and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This research highlights the potential for noninvasive techniques in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).

Optical and Photophysical Properties

The compound has been studied for its influence on the optical and photophysical properties of polymers. Li et al. (2002) conducted research on poly(thiophene)s and found that different substituents, including naphthyl groups, can significantly impact the fluorescence yield and solid-state emission of these polymers. This work is crucial for developing advanced materials with tailored optical properties (Li, Vamvounis, & Holdcroft, 2002).

Photoluminescence in Hybrids

In a study by Qiao and Yan (2008), a naphthalene derivative was used to create hybrid polymeric materials exhibiting photoluminescence. These materials, combining rare earth ions with modified ligands, showed promise for applications in UV irradiation and luminescence with high quantum efficiency (Qiao & Yan, 2008).

Proton Transfer Studies

Research by Inabe et al. (1994) focused on proton transfer in compounds related to this compound. They discovered unique hydrogen-bond structures due to π-electron delocalization, highlighting the compound's potential in studying proton transfer mechanisms (Inabe et al., 1994).

Electroluminescence in Derivatives

Yeh et al. (2006) explored the electroluminescence of bisindolylmaleimide derivatives with different substituents, including naphthyl groups. Their findings contribute to the development of advanced electroluminescent materials for applications like OLEDs (Yeh et al., 2006).

Naphthalene Diimides in Various Fields

A comprehensive review by Kobaisi et al. (2016) covered the developments in the field of naphthalene diimides, including those related to this compound. This review addressed applications in supramolecular chemistry, sensors, and molecular switching devices, illustrating the versatility of these compounds (Kobaisi et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. The specific mechanism of action for “N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide” is not provided in the available resources .

Safety and Hazards

Information on the safety and hazards of “N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-naphthamide” is not specified in the available resources .

properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)19(26,15-9-2-1-3-10-15)13-24-18(25)17-12-6-8-14-7-4-5-11-16(14)17/h1-12,26H,13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKSSEIJOHNRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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